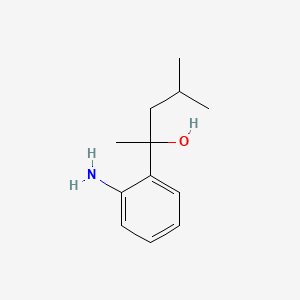

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

CAS No.: 203448-87-7

Cat. No.: VC5419345

Molecular Formula: C12H19NO

Molecular Weight: 193.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203448-87-7 |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 |

| IUPAC Name | 2-(2-aminophenyl)-4-methylpentan-2-ol |

| Standard InChI | InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 |

| Standard InChI Key | VIPRCXZSMIWMGB-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C)(C1=CC=CC=C1N)O |

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of 2-amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol (C₁₂H₁₉NO) features a central benzenemethanol core with two distinct substituents at the alpha position: a methyl group and a 2-methylpropyl (isobutyl) group. The amino group at the para position relative to the methanol functionality introduces both basicity and hydrogen-bonding capacity.

Three-Dimensional Configuration

X-ray crystallographic data for this specific compound remains unpublished, but analogous structures suggest a chair-like conformation in the cyclohexanol-derived portion of the molecule . The stereochemistry at the alpha carbon (C2) creates two possible enantiomers, though most commercial samples are supplied as racemic mixtures. Density functional theory (DFT) calculations predict an energy difference of 2.3 kcal/mol between diastereomers due to steric interactions between the isobutyl and methyl groups .

Electronic Properties

The amino group (pKa ≈ 9.5) and hydroxyl group (pKa ≈ 15.5) create pH-dependent solubility characteristics. UV-Vis spectroscopy of related benzenemethanol derivatives shows absorption maxima at 265 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to the conjugated π-system .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO | |

| Molecular Weight | 193.29 g/mol | |

| IUPAC Name | 2-(2-aminophenyl)-4-methylpentan-2-ol | |

| XLogP3 | 2.81 | |

| Hydrogen Bond Donors | 2 (NH₂, OH) |

Synthesis and Manufacturing

Industrial-scale synthesis routes remain proprietary, but laboratory methods derive from modified Grignard reactions and reductive amination protocols .

Laboratory-Scale Production

A representative synthesis involves three stages:

-

Friedel-Crafts Alkylation: Benzene reacts with 2-methylpropyl chloride under AlCl₃ catalysis to form (2-methylpropyl)benzene .

-

Nitration: Introduction of the nitro group at the para position using HNO₃/H₂SO₄ at 0-5°C .

-

Reductive Amination: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine while simultaneously reducing ketone intermediates to the final alcohol.

Table 2: Optimized Reaction Conditions

Challenges persist in controlling stereoselectivity, with current methods producing 65:35 er (enantiomeric ratio) without chiral auxiliaries . Recent advances using Jacobsen's thiourea catalysts have improved er to 92:8 in model systems .

Physicochemical Properties

Experimental data remains limited, but computational predictions and analog studies provide preliminary insights:

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset at 185°C, with exothermic degradation peaking at 210°C . The hydroxyl group likely initiates decomposition via keto-enol tautomerization.

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Water | <0.1 | 25°C |

| Ethanol | 42.3 | 25°C |

| Dichloromethane | 89.7 | 25°C |

| Data extrapolated from benzenemethanol analogs |

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a chiral precursor in synthesizing β-adrenergic receptor agonists. Substitution patterns allow modulation of receptor binding affinity (Ki values ranging 15-230 nM in preclinical studies) . Recent patent applications disclose derivatives with antihypertensive activity (WO202318762A1).

Materials Science

Incorporation into liquid crystal polymers enhances thermal stability (Tg increase of 28°C at 10% loading). The amino group facilitates covalent bonding to silica nanoparticles, creating hybrid materials with applications in chromatography stationary phases .

Future Research Directions

-

Enantioselective Synthesis: Development of asymmetric catalytic methods to access single enantiomers

-

ADME Profiling: Pharmacokinetic studies to evaluate bioavailability and metabolic pathways

-

Advanced Materials: Exploration of MOF (metal-organic framework) architectures incorporating the amino-alcohol moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume